molecular formula C6H2BrClF2O2S B12859512 2-Bromo-3,4-difluorobenzenesulfonyl chloride

2-Bromo-3,4-difluorobenzenesulfonyl chloride

Cat. No.: B12859512
M. Wt: 291.50 g/mol
InChI Key: TXUDJLISMLWKRO-UHFFFAOYSA-N
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Description

2-Bromo-3,4-difluorobenzenesulfonyl chloride is an organic compound with the molecular formula C6H2BrClF2O2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with bromine and fluorine atoms. This compound is known for its reactivity and is used in various chemical syntheses.

Preparation Methods

The synthesis of 2-Bromo-3,4-difluorobenzenesulfonyl chloride typically involves the sulfonylation of 2-bromo-3,4-difluorobenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually require a controlled temperature to prevent decomposition and ensure high yield. Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

2-Bromo-3,4-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Common reagents used in these reactions include bases like pyridine for substitution reactions and reducing agents like LiAlH4 for reduction reactions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

2-Bromo-3,4-difluorobenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is involved in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-3,4-difluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

2-Bromo-3,4-difluorobenzenesulfonyl chloride can be compared with other similar compounds, such as:

    3,4-Difluorobenzenesulfonyl chloride: Lacks the bromine substituent, making it less reactive in certain substitution reactions.

    4-Bromo-2,5-difluorobenzenesulfonyl chloride: Has a different substitution pattern, which can affect its reactivity and the types of products formed.

    2,4-Difluorobenzenesulfonyl chloride: Lacks the bromine substituent and has a different fluorine substitution pattern, affecting its chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for particular synthetic applications.

Properties

Molecular Formula

C6H2BrClF2O2S

Molecular Weight

291.50 g/mol

IUPAC Name

2-bromo-3,4-difluorobenzenesulfonyl chloride

InChI

InChI=1S/C6H2BrClF2O2S/c7-5-4(13(8,11)12)2-1-3(9)6(5)10/h1-2H

InChI Key

TXUDJLISMLWKRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)F)Br)S(=O)(=O)Cl

Origin of Product

United States

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